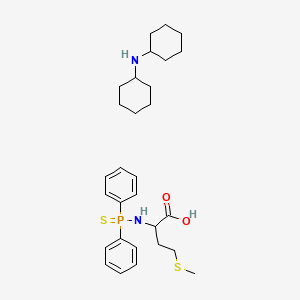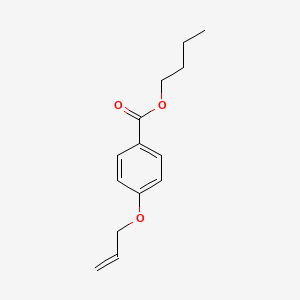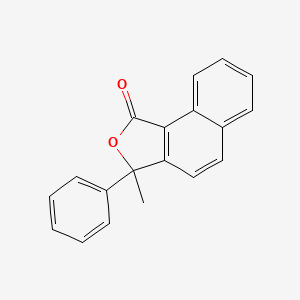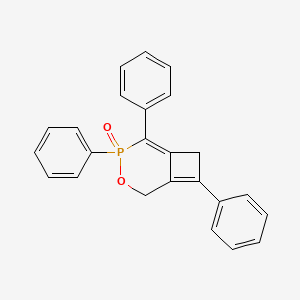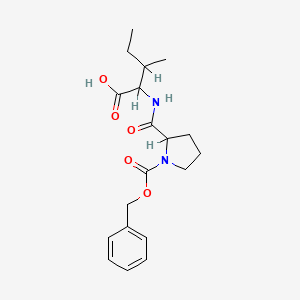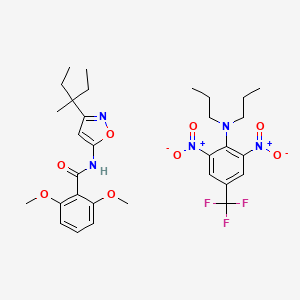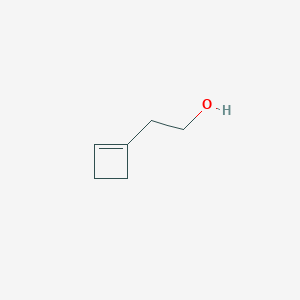
1-Cyclobutene-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutene-1-ethanol is an organic compound characterized by a cyclobutene ring with an ethanol group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutene-1-ethanol can be synthesized through various methods, including:
[2+2] Cycloaddition Reactions:
Intramolecular Cyclization: This method involves the cyclization of a suitable precursor molecule under specific conditions to form the cyclobutene ring, followed by the addition of the ethanol group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Cyclobutene-1-ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives.
Applications De Recherche Scientifique
1-Cyclobutene-1-ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclobutene-1-ethanol involves its interaction with various molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Cyclobutane
- Cyclobutanone
- Cyclopropanol
Propriétés
Numéro CAS |
21816-20-6 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-(cyclobuten-1-yl)ethanol |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h2,7H,1,3-5H2 |
Clé InChI |
HAMMEPSPRBLFLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


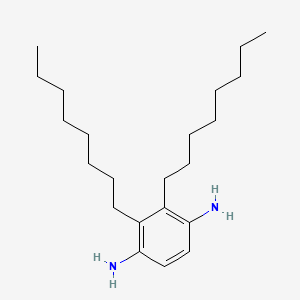
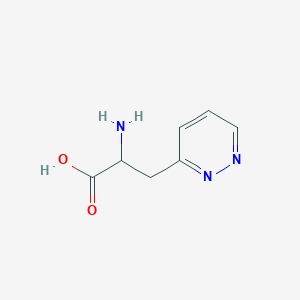
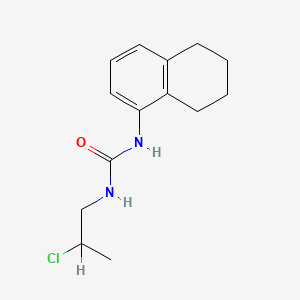
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)

